molecular formula C14H11BrN2O3S B2605354 N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide CAS No. 887198-89-2

N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide

Cat. No.: B2605354
CAS No.: 887198-89-2
M. Wt: 367.22
InChI Key: RLABFHBQLKRIPV-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide is a synthetic acetamide derivative designed for research applications in medicinal chemistry. This compound features a bromophenyl group and a nitrophenylthio moiety, structural features commonly associated with diverse biological activities. The core acetamide structure is a recognized pharmacophore in the development of antimicrobial agents. Research on structurally similar N-substituted chloroacetamides has demonstrated significant effectiveness against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . In particular, analogs containing a halogenated phenyl ring, such as an N-(3-bromophenyl) group, have shown promising activity, which is often attributed to favorable lipophilicity that facilitates passage through cell membranes . Furthermore, the inclusion of a thioether linkage adjacent to the acetamide carbonyl is a feature found in compounds investigated for various pharmacological actions, though specific data on this molecule's mechanism is not yet available in the public domain . This product is intended for research purposes only, such as in vitro screening and hit-to-lead optimization studies in drug discovery pipelines. Please note: This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(2-nitrophenyl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S/c15-10-4-3-5-11(8-10)16-14(18)9-21-13-7-2-1-6-12(13)17(19)20/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLABFHBQLKRIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SCC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide typically involves the reaction of 3-bromoaniline with 2-nitrobenzenethiol in the presence of a suitable acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The thioacetamide moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding aniline derivative, while substitution reactions can lead to a variety of functionalized thioacetamides.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide typically involves the reaction of 3-bromophenylamine with 2-nitrophenyl thioacetate. The resulting compound features a thioamide functional group, which is significant for its biological activity. Structural analysis often employs techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing thioamide groups have been evaluated for their effectiveness against various bacterial strains. A study highlighted the synthesis of thioether-containing acetamides that demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Insecticidal Properties

The compound has also been investigated for its insecticidal potential. In one study, thienylpyridyl- and thioether-containing acetamides were tested for their efficacy against agricultural pests such as Mythimna separata (oriental armyworm) and Plutella xylostella (diamondback moth). The results showed that certain derivatives exhibited high larvicidal activity, suggesting that similar structures could be explored for developing new insecticides .

Tyrosinase Inhibition

Recent studies have focused on the role of compounds with similar structures in inhibiting tyrosinase, an enzyme involved in melanin production. The incorporation of nitrophenyl groups has been shown to enhance inhibitory activity, making these compounds potential candidates for treating hyperpigmentation disorders . For example, a series of phenylamino derivatives were synthesized and evaluated for their tyrosinase inhibitory activity, revealing promising results that could be applicable to cosmetic formulations .

Neuropharmacological Potential

There is emerging interest in exploring the neuropharmacological applications of acetamide derivatives. Compounds with structural similarities to this compound have been reported to modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory function . This suggests potential therapeutic applications in neurodegenerative diseases where NMDA receptor modulation is beneficial.

Insecticidal Efficacy

In a detailed study conducted on novel thienylpyridyl derivatives, compounds with structural features similar to this compound were evaluated for their insecticidal properties at various concentrations. The results indicated a lethality rate of up to 100% against specific larvae at a concentration of 200 mg/L, demonstrating significant potential for agricultural applications .

Tyrosinase Inhibition Studies

Another case study investigated the structure-activity relationship (SAR) of various nitrophenyl derivatives concerning their tyrosinase inhibition capabilities. The findings indicated that specific substitutions on the phenyl ring significantly enhanced enzyme binding affinity and inhibitory potency, providing insights into designing more effective inhibitors for cosmetic and therapeutic use .

Data Table

Application AreaActivity/EffectReference
AntimicrobialEffective against Staphylococcus aureus
InsecticidalHigh larvicidal activity against pests
Tyrosinase InhibitionSignificant inhibition observed
NeuropharmacologicalModulation of NMDA receptors

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The bromophenyl group may facilitate binding to specific proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural analogs differ primarily in:

  • N-Substituents : Position and identity of halogen/functional groups on the phenyl ring.
  • Thio-Linked Moieties : Nature of the aryl/heterocyclic group attached via the sulfur atom.
  • Electronic and Steric Profiles : Electron-withdrawing/donating substituents affecting reactivity and binding.

Table 1: Key Structural Features of Comparable Compounds

Compound Name N-Substituent Thio-Linked Group Notable Substituents Reference
N-(3-Bromophenyl)-2-((2-nitrophenyl)thio)acetamide (Target) 3-Bromophenyl 2-Nitrophenyl -Br, -NO₂ -
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 4-Bromophenyl Thiophene -Br, sulfur heterocycle
N-(4-Bromophenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide (26) 4-Bromophenyl Triazinoindole -Br, fused heterocycle
2-((4-Hydroxy-6-propylpyrimidin-2-yl)thio)-N-(2-nitrophenyl)acetamide 2-Nitrophenyl Pyrimidine -NO₂, -OH, -C₃H₇
LBJ-03: 2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide 4-Fluorophenyl 3-Cyanopyridine -F, -CN
Physicochemical Properties
  • Solubility and Stability : The decomposition of N-(3-Acetyl-2-thienyl)-2-bromoacetamide in DMSO/MeOH () suggests that bromine and nitro groups may reduce stability in polar solvents. In contrast, compounds with heterocyclic thio-linked groups (e.g., pyrimidine in ) exhibit higher melting points (e.g., 265°C for triazole derivatives in ), likely due to increased crystallinity .
  • Electronic Effects: The nitro group’s strong electron-withdrawing nature in the target compound may enhance electrophilic reactivity compared to cyano (LBJ-03) or sulfamoyl () substituents, influencing interactions in catalytic or biological systems .

Biological Activity

N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound's structure consists of a bromophenyl group, a nitrophenyl thio group, and an acetamide moiety. The presence of these functional groups suggests potential interactions with biological targets, which can be explored through structure-activity relationship (SAR) studies.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing thiophene or triazole moieties have shown DPPH radical scavenging activities comparable to ascorbic acid, suggesting that this compound may also possess antioxidant capabilities .

Anticancer Activity

Several studies have highlighted the anticancer potential of thioacetamides. For example, thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity . The mechanisms often involve apoptosis induction and inhibition of specific cancer cell proliferation pathways.

Table 1: Summary of Anticancer Activities of Related Compounds

CompoundCell LineIC50 (µM)
Thiazole derivative AA-431 (skin cancer)1.61
Thiazole derivative BJurkat (leukemia)1.98
This compoundTBD (in progress)TBD

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on similar thioamide compounds has shown promising results against various pathogens, including both Gram-positive and Gram-negative bacteria. The nitro group is often implicated in enhancing antimicrobial activity by interfering with bacterial DNA synthesis .

Table 2: Antimicrobial Efficacy of Thioamide Derivatives

CompoundOrganismZone of Inhibition (mm)
Thioamide derivative CE. coli15
Thioamide derivative DS. aureus18
This compoundTBDTBD

Case Studies

  • Antioxidant Potential : A study focusing on a series of thiazole derivatives demonstrated that modifications in the phenyl ring significantly impacted antioxidant activity, indicating that similar substitutions in this compound could enhance its efficacy .
  • Cytotoxicity Assessment : In vitro assays conducted on thiazole-based compounds revealed significant cytotoxic effects against cancer cell lines, which may be extrapolated to predict the behavior of this compound in similar assays .

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